molecular formula C6H6ClNO2S B8214377 Methyl 2-(chloromethyl)thiazole-5-carboxylate

Methyl 2-(chloromethyl)thiazole-5-carboxylate

Cat. No.: B8214377
M. Wt: 191.64 g/mol
InChI Key: XQHNXNZBCPGVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(chloromethyl)thiazole-5-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group at the 2-position and a carboxylate ester group at the 5-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(chloromethyl)thiazole-5-carboxylate typically involves the reaction of 2-chloropropenyl isothiocyanate with a suitable solvent such as chloroform. The reaction is carried out by adding thionyl chloride dropwise while maintaining the internal temperature at around 30°C. After the addition is complete, the reaction mixture is allowed to react at room temperature for approximately 2.5 hours. The solvent and excess thionyl chloride are then removed by distillation, and the residue is dissolved in dichloromethane. The product is purified by washing with sodium bicarbonate solution and water, followed by drying and solvent removal under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters more precisely. The purification steps may also involve advanced techniques such as chromatography to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azido derivatives, thioethers, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include alcohols and reduced thiazole derivatives.

Scientific Research Applications

Methyl 2-(chloromethyl)thiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(chloromethyl)thiazole-5-carboxylate is primarily based on its ability to interact with biological targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(chloromethyl)thiazole-5-carboxylate is unique due to the presence of both a chloromethyl group and a carboxylate ester group on the thiazole ring. This combination of functional groups provides a versatile platform for further chemical modifications and enhances its utility in various applications.

Properties

IUPAC Name

methyl 2-(chloromethyl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-10-6(9)4-3-8-5(2-7)11-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHNXNZBCPGVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.